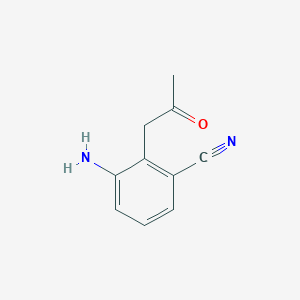

1-(2-Amino-6-cyanophenyl)propan-2-one

Description

Contextualization within Contemporary Organic Chemistry and Chemical Synthesis

In modern organic chemistry, the development of efficient synthetic routes to novel heterocyclic compounds is a paramount objective, largely driven by their prevalence in pharmaceuticals, agrochemicals, and materials science. Molecules that serve as "building blocks" containing multiple, strategically placed reactive sites are invaluable. 1-(2-Amino-6-cyanophenyl)propan-2-one is an exemplar of such a building block. The presence of a nucleophilic amino group, an electrophilic nitrile carbon, and a ketone with an adjacent acidic α-methylene group on a stable benzene (B151609) ring offers a platform for a variety of chemical transformations. The synthesis of complex polycyclic systems from relatively simple, multifunctional precursors is a hallmark of elegant and efficient chemical synthesis, a field where this compound holds considerable potential.

Significance of the 2-Aminobenzonitrile (B23959) and Propan-2-one Scaffold in Academic Chemical Research

The structural foundation of this compound is composed of two key motifs: 2-aminobenzonitrile and propan-2-one. Each of these scaffolds carries its own significance in the landscape of chemical research.

The 2-aminobenzonitrile scaffold is a widely utilized intermediate in the synthesis of nitrogen-containing heterocycles. researchgate.net Its utility is primarily demonstrated in the construction of quinolines, quinazolines, and other fused heterocyclic systems that form the core of many biologically active molecules. researchgate.netresearchgate.netrsc.org For instance, it is a key starting material in the Friedländer annulation, a classic and powerful method for synthesizing quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. connectjournals.comresearchgate.netwikipedia.org

The propan-2-one (acetone) moiety provides a simple yet highly effective functional group in organic synthesis. matrix-fine-chemicals.com Its primary role in the context of heterocyclic synthesis is as a source of an enolizable ketone with an active methylene (B1212753) group. organic-chemistry.org This reactivity is fundamental to condensation reactions, including the aforementioned Friedländer synthesis, where it provides the necessary carbon atoms to form a new six-membered ring fused to the aromatic amine's parent ring. wikipedia.org In some contexts, the ketone group itself can be a critical pharmacophoric element for biological activity. nih.gov

The combination of these two scaffolds in a single molecule, as seen in this compound, creates a powerful synthon pre-organized for complex cyclization reactions.

Overview of Prior Research Directions Pertaining to this compound and Related Structures

While specific research literature focusing exclusively on this compound is not extensively documented, a substantial body of work on related structures provides a clear indication of its potential reactivity and applications. The primary research direction for compounds containing the 2-aminoaryl ketone or aldehyde functionality is their conversion into quinoline (B57606) derivatives. researchgate.netconnectjournals.comnih.gov

The Friedländer synthesis and its variations are the most prominent of these transformations. researchgate.netwikipedia.orgorganic-chemistry.org This reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. The general mechanism involves an initial aldol (B89426) condensation or Schiff base formation, followed by cyclization and dehydration to yield the aromatic quinoline ring system. wikipedia.org

Given its structure, this compound is an ideal candidate for participating in such reactions. It can serve as the active methylene component, reacting with other 2-aminoaryl aldehydes or ketones. More compelling is its potential for intramolecular cyclization, where the amino group could react with the ketone under certain conditions to form novel heterocyclic systems, or undergo dimerization or polymerization. Research on 2-aminobenzonitriles has shown their successful use in synthesizing a variety of quinoline and quinazoline (B50416) derivatives through condensation and subsequent cyclization steps. researchgate.netrsc.org

Table 1: Key Reactions Involving the 2-Aminobenzonitrile Scaffold

| Reaction Name | Reactants | Product Type | Catalyst | Reference |

|---|---|---|---|---|

| Friedländer Annulation | 2-Aminoaryl ketone/aldehyde + Active methylene compound | Quinoline | Acid or Base | researchgate.net, wikipedia.org |

| Condensation-Cyclization | 2-Aminobenzonitrile + Aldehyde/Ketone | Imine, then Quinoline | Base (e.g., NaOH, tBuOK) | researchgate.net, connectjournals.com |

| Tandem Synthesis | 2-Aminobenzonitrile + Alcohol | Quinazolinone | Ru(II) complex | rsc.org |

| [4+2] Annulation | 2-Aminobenzonitrile + N-Benzyl Cyanamide | 2-Amino-4-iminoquinazoline | Acid | mdpi.com |

Research Scope and Defined Objectives for a Comprehensive Scholarly Investigation of this compound

A comprehensive scholarly investigation of this compound would be well-defined and scientifically valuable. The primary objectives of such research should focus on its synthesis, characterization, and reactivity.

Defined Research Objectives:

Development of an Optimized Synthesis: To establish an efficient, high-yield, and scalable synthetic route to this compound from commercially available starting materials.

Full Spectroscopic and Physicochemical Characterization: To thoroughly characterize the compound using modern analytical techniques to provide a complete set of reference data.

Table 2: Proposed Physicochemical and Spectroscopic Analysis

| Analysis Type | Purpose |

|---|---|

| Nuclear Magnetic Resonance (¹H, ¹³C NMR) | Elucidate the precise molecular structure and connectivity of atoms. |

| Mass Spectrometry (MS) | Determine the exact molecular weight and fragmentation pattern. |

| Infrared (IR) Spectroscopy | Identify the characteristic functional groups (amine, nitrile, ketone). |

| Melting Point | Ascertain the purity and solid-state properties of the compound. |

| Elemental Analysis | Confirm the empirical formula. |

Exploration of Reactivity and Synthetic Utility: To investigate the compound's role as a precursor in various organic reactions, with a particular focus on:

Intramolecular Cyclization: Studying its propensity to form novel heterocyclic systems under various catalytic conditions (acid, base, metal-catalyzed).

Intermolecular Reactions: Utilizing it as a key building block in Friedländer-type syntheses to create a library of novel, substituted quinolines and related polycyclic compounds.

Investigation of Derivative Properties: To synthesize a series of derivatives from this compound and conduct preliminary evaluations of their properties, laying the groundwork for potential applications in medicinal or materials chemistry.

By pursuing these objectives, a thorough understanding of the fundamental chemistry of this compound can be achieved, unlocking its potential as a valuable tool in organic synthesis.

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

3-amino-2-(2-oxopropyl)benzonitrile |

InChI |

InChI=1S/C10H10N2O/c1-7(13)5-9-8(6-11)3-2-4-10(9)12/h2-4H,5,12H2,1H3 |

InChI Key |

GHHVMZAHAACUMK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C=CC=C1N)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Amino 6 Cyanophenyl Propan 2 One

Retrosynthetic Analysis and Strategic Disconnections Leading to 1-(2-Amino-6-cyanophenyl)propan-2-one

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.org This approach allows for the logical planning of a synthetic route.

A primary disconnection for this compound is at the bond between the aromatic ring and the propan-2-one moiety. This suggests a Friedel-Crafts acylation or a related reaction as a key step in the forward synthesis. masterorganicchemistry.com

Identification of Key Precursors and Synthetic Building Blocks

Based on the retrosynthetic disconnection, the key precursors for the synthesis can be identified. The propan-2-one side chain can be introduced using reagents like acetone, acetyl chloride, or acetic anhydride (B1165640). The core aromatic structure would be a derivative of 2-aminobenzonitrile (B23959).

| Target Molecule | Key Disconnection | Precursors/Building Blocks |

| This compound | Aryl-Ketone C-C bond | 2-Aminobenzonitrile derivative & Propan-2-one source (e.g., Acetyl chloride) |

Convergent and Linear Synthetic Strategy Considerations

A linear synthesis would involve step-by-step modification of a single starting material, such as a substituted benzene (B151609), to introduce the amino, cyano, and propan-2-one groups in a sequential manner.

A convergent synthesis , on the other hand, would involve the separate synthesis of the 2-amino-6-cyanophenyl moiety and the propan-2-one precursor, followed by their combination in a later step. This approach is often more efficient for complex molecules.

Classical and Modern Approaches for Constructing the Propan-2-one Moiety

The introduction of the propan-2-one group onto the aromatic ring is a critical transformation in the synthesis of the target molecule.

Carbonyl Alkylation and Acylation Strategies

One of the most common methods for forming aryl ketones is the Friedel-Crafts acylation . nih.govyoutube.com This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

| Reaction | Acylating Agent | Catalyst | Typical Conditions |

| Friedel-Crafts Acylation | Acetyl chloride or Acetic anhydride | AlCl₃ or FeCl₃ | Anhydrous conditions, often in a non-polar solvent |

Ketone Formation via Ester or Nitrile Precursors

Alternatively, the ketone functionality can be generated from other precursors. For instance, an ester can be reacted with an organometallic reagent, or a nitrile can be treated with a Grignard reagent followed by hydrolysis to yield a ketone.

Strategies for Assembling the 2-Amino-6-cyanophenyl Aromatic System

The synthesis of the substituted aromatic core, 2-amino-6-cyanophenyl, can be approached in several ways. One common method involves the Sandmeyer reaction, where an amino group is converted into a cyano group via a diazonium salt intermediate. Another approach is through nucleophilic aromatic substitution on a suitably activated aromatic ring.

The starting material for the aromatic system could be a disubstituted benzene derivative, with the amino and cyano groups being introduced or modified through a series of reactions. For example, a nitro group can be reduced to an amino group, and a halogen can be displaced by a cyanide nucleophile. The synthesis of related 2-aminobenzothiazoles often starts from substituted anilines, which are then cyclized. nih.govderpharmachemica.comresearchgate.net Similar strategies could be adapted for the synthesis of the 2-amino-6-cyanophenyl system.

Functionalization of Substituted Anilines and Benzene Derivatives

The construction of the this compound scaffold can be envisioned through the sequential functionalization of simpler aniline (B41778) or benzene precursors. A key challenge is achieving the required ortho-substitution pattern. Traditional electrophilic aromatic substitution on aniline is often complicated by the powerful activating and ortho-, para-directing nature of the amino group, as well as its propensity to react with Lewis acids.

However, modern C-H functionalization techniques offer more precise control. For instance, ruthenium(II)-catalyzed ortho-acylation of anilines has been demonstrated using a removable N-(2-pyridyl) directing group. rsc.orgrsc.org This strategy allows for the introduction of an acyl group, a precursor to the propan-2-one moiety, specifically at the ortho position. rsc.orgrsc.org While this method provides a route to 2-acylanilines, subsequent introduction of a cyano group at the 6-position would be necessary.

Another approach involves the direct C-H alkylation of aniline derivatives. Visible-light photoredox catalysis can facilitate the intermolecular C-H alkylation of anilines with radical precursors like α-bromo ketones, showing a preference for the ortho position. nih.govresearchgate.net This could potentially be used to introduce the propan-2-one side chain directly.

The table below summarizes representative yields for ortho-acylation reactions on various aniline derivatives, a key conceptual step toward the target compound.

| Entry | Aniline Derivative | Acyl Source | Catalyst System | Yield (%) |

| 1 | N-(pyridin-2-yl)aniline | Phenylglyoxylic acid | [RuCl₂(p-cymene)]₂, AgOAc | 85% |

| 2 | 4-Methyl-N-(pyridin-2-yl)aniline | Phenylglyoxylic acid | [RuCl₂(p-cymene)]₂, AgOAc | 82% |

| 3 | 4-Methoxy-N-(pyridin-2-yl)aniline | Phenylglyoxylic acid | [RuCl₂(p-cymene)]₂, AgOAc | 78% |

| 4 | 4-Isopropyl-N-(pyridin-2-yl)aniline | Phenylglyoxylic acid | [RuCl₂(p-cymene)]₂, AgOAc | 81% |

| This table is generated based on data for analogous reactions and illustrates the potential of the methodology. rsc.org |

Directed Ortho-Metalation and Cyanation Methodologies on Aromatic Scaffolds

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. wikipedia.org In this approach, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.org The resulting aryllithium species can then be quenched with a suitable electrophile.

For the synthesis of this compound, the amino group, protected with a suitable bulky group like pivaloyl (Piv) or tert-butoxycarbonyl (Boc), can serve as an effective DMG. sci-hub.seacs.orgacs.org The N-pivaloyl group, for instance, has been shown to effectively direct lithiation to the ortho-position of anilines. sci-hub.seacs.org Once the ortho-lithiated intermediate is formed, it can be reacted with a cyanation agent to introduce the nitrile group. Phenyl cyanate (B1221674) is one such electrophilic cyanating agent used for this purpose. researchgate.net

A plausible synthetic sequence could involve:

Protection of a substituted aniline (e.g., one already bearing the propan-2-one side chain) with a pivaloyl group.

Directed ortho-lithiation using an alkyllithium base like n-butyllithium or sec-butyllithium.

Quenching the resulting aryllithium intermediate with an electrophilic cyanide source.

Deprotection of the pivaloyl group to reveal the final product.

The table below shows the yields of various ortho-functionalized N-pivaloylanilines obtained through DoM, demonstrating the versatility of this method.

| Entry | Substrate | Electrophile | Product | Yield (%) |

| 1 | N-Pivaloyl-m-anisidine | (CH₃S)₂ | 2-Methylthio-3-methoxy-N-pivaloylaniline | 87% |

| 2 | N-Pivaloyl-p-chloroaniline | DMF | 2-Formyl-4-chloro-N-pivaloylaniline | 53% |

| 3 | N-Pivaloyl-p-chloroaniline | Benzaldehyde | 2-(Hydroxy(phenyl)methyl)-4-chloro-N-pivaloylaniline | 79% |

| 4 | N-Pivaloyl-o-toluidine | CO₂ | 2-Carboxy-6-methyl-N-pivaloylaniline | 65% |

| This table is generated based on data for analogous reactions reported in the literature. sci-hub.se |

Novel and Sustainable Synthetic Protocols for this compound

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient protocols. These "green chemistry" approaches aim to reduce waste, energy consumption, and the use of hazardous materials.

Catalyst-Free, Solvent-Free, and Mechanochemical Synthesis

Mechanochemistry, which involves conducting reactions by grinding solid reactants together, often without any solvent, represents a significant advance in green synthesis. mdpi.com This technique can lead to higher yields, shorter reaction times, and reduced waste. For instance, the synthesis of 2-amino-1,4-naphthoquinones has been efficiently achieved by grinding 1,4-naphthoquinone (B94277) with various anilines, demonstrating the potential of mechanochemistry for C-N bond formation. acs.org A key step in the synthesis of the target molecule, such as a condensation or cyclization, could potentially be adapted to a catalyst-free and solvent-free mechanochemical process.

Microwave-Assisted and Photochemical Reaction Optimization

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating a wide range of reactions. beilstein-journals.org The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves product yields. nih.govmdpi.com Multicomponent reactions, which allow the assembly of complex molecules from simple starting materials in a single step, are particularly well-suited for microwave assistance. beilstein-journals.org The synthesis of polysubstituted quinolines and pyrimidines, which share structural motifs with the target compound, has been significantly optimized using microwave heating. beilstein-journals.orgnih.gov A potential multi-component strategy for this compound could involve the condensation of a 1,3-dicarbonyl compound, a nitrile, and an ammonia (B1221849) source under microwave irradiation. rsc.org

Photochemical methods offer another avenue for sustainable synthesis. Visible-light photoredox catalysis can enable unique C-H functionalization reactions under mild conditions. acs.orgnih.govrsc.org As mentioned, photocatalytic ortho-alkylation of anilines could be a viable strategy for installing the propan-2-one side chain. researchgate.net These reactions are often highly regioselective and proceed at room temperature, reducing the energy input required compared to traditional thermal methods. acs.orgnih.gov

Biocatalytic Approaches and Enzymatic Transformations Towards Key Intermediates

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild, aqueous conditions. While a direct enzymatic synthesis of the final target molecule is unlikely, enzymes can be invaluable for preparing key intermediates. For example, nitroreductase enzymes can be used for the clean and chemoselective reduction of nitroaromatics to anilines, providing a green alternative to heavy metal catalysts. nih.govacs.org This could be applied to a precursor such as 1-(2-cyano-6-nitrophenyl)propan-2-one. Furthermore, other enzymes like P450s are known to assemble aniline scaffolds in natural product biosynthesis, and engineered enzymes are being developed for novel C-N bond formations. researchgate.netresearchgate.net

The table below compares conventional and biocatalytic methods for aniline synthesis, highlighting the advantages of the enzymatic approach.

| Parameter | Conventional Hydrogenation | Biocatalytic Reduction (Nitroreductase) |

| Catalyst | Precious metals (e.g., Pd, Pt) | Immobilized Nitroreductase/GDH |

| Hydrogen Source | High-pressure H₂ gas | Glucose (via NADPH recycling) |

| Temperature | Often elevated | Room temperature |

| Pressure | High pressure | Atmospheric pressure |

| Solvent | Organic solvents | Aqueous buffer |

| Chemoselectivity | May reduce other functional groups | High (e.g., tolerates halides) |

| This table summarizes general characteristics of the two methodologies. nih.govacs.org |

Reaction Optimization and Scalable Synthesis

Transitioning a synthetic route from a laboratory-scale procedure to a large-scale industrial process requires careful optimization of reaction conditions to maximize yield, minimize cost, and ensure safety. For the synthesis of this compound, several parameters in key steps like cross-coupling or cyanation would need to be optimized.

For a hypothetical cross-coupling step to form a C-C or C-N bond, factors such as the choice of catalyst, ligand, base, and solvent are critical. For instance, in Ni-catalyzed cross-coupling reactions, the design of ligands containing electron-withdrawing groups like benzonitrile (B105546) has been shown to promote the desired reaction pathway and stabilize the catalyst. chemrxiv.org

The table below illustrates a typical optimization process for a cross-coupling reaction, showing how systematic variation of parameters can lead to improved product yield.

| Entry | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene | 45% |

| 2 | Pd₂(dba)₃ | PPh₃ | K₂CO₃ | Toluene | 52% |

| 3 | Pd₂(dba)₃ | XPhos | K₂CO₃ | Toluene | 78% |

| 4 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 85% |

| 5 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 91% |

| This table is a representative example of a reaction optimization study based on common findings in cross-coupling literature. nih.govresearchgate.netresearchgate.net |

Scalability also requires considering the cost and availability of starting materials, the safety of the reaction (e.g., avoiding highly toxic reagents like certain cyanide sources), and the ease of purification. Developing a convergent synthesis, where different fragments of the molecule are prepared separately and then joined together, is often more efficient for large-scale production than a lengthy linear sequence.

Process Development, Yield Enhancement, and Byproduct Minimization

To illustrate the impact of reaction conditions on yield, consider the following hypothetical data for the reduction step:

| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Yield (%) |

| 10% Pd/C | Methanol | 25 | 1 | 6 | 85 |

| 10% Pd/C | Ethanol | 50 | 5 | 3 | 92 |

| Raney Nickel | Ethanol | 70 | 10 | 2 | 95 |

| Fe/HCl | Water/Ethanol | 100 | N/A | 8 | 75 |

This table presents hypothetical data to illustrate the principles of yield enhancement based on common trends in organic synthesis.

Furthermore, in steps involving carbon-carbon bond formation, such as the introduction of the propan-2-one side chain, the choice of coupling partners and catalysts is critical. waseda.jp Modern cross-coupling reactions, for example, often utilize sophisticated ligands that can enhance reaction rates and selectivity, thereby improving the yield of the desired ketone. waseda.jp

Byproduct Minimization: The formation of byproducts is a significant concern in any chemical synthesis as it reduces the yield of the desired product and complicates the purification process. In the synthesis of this compound, potential byproducts could arise from incomplete reactions, over-reaction, or side reactions.

For example, during the reduction of the nitro group, partially reduced intermediates such as nitroso or N-hydroxy compounds can be formed. researchgate.net The formation of these byproducts can often be suppressed by careful control of reaction conditions and the choice of reducing agent. researchgate.net Similarly, in the introduction of the cyano group, if methods like the Sandmeyer reaction are used, side reactions leading to the formation of phenolic or halogenated byproducts can occur. researchgate.net

Strategies to minimize byproducts include:

Precise control of stoichiometry: Ensuring the correct ratio of reactants can prevent the formation of byproducts resulting from an excess of one reagent.

Temperature and reaction time optimization: Many side reactions have different activation energies than the desired reaction. Careful control of temperature and reaction time can favor the formation of the product over byproducts.

Use of selective catalysts and reagents: Modern catalysts and reagents often offer high selectivity for the desired transformation, reducing the likelihood of unwanted side reactions. waseda.jp

Advanced Isolation and Purification Techniques for Research Applications

For research applications, obtaining this compound in high purity is essential for accurate characterization and further studies. Advanced isolation and purification techniques are employed to remove unreacted starting materials, reagents, catalysts, and byproducts.

Crystallization: Crystallization is a powerful and widely used technique for the purification of solid organic compounds. nih.gov The process involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature and then allowing the solution to cool slowly. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals, while impurities tend to remain in the solution.

The choice of solvent is critical for successful crystallization. A good crystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for the crystallization of amino and ketone functionalized compounds include ethanol, ethyl acetate (B1210297), and mixtures of hexane (B92381) with more polar solvents. rochester.edu For ionizable compounds like amines, crystallization of a salt form (e.g., hydrochloride) can sometimes lead to better purification. rochester.edu

Chromatographic Methods: Chromatography is a versatile separation technique that is indispensable for the purification of organic compounds, particularly for complex mixtures or when high purity is required. jocpr.com

Flash Column Chromatography: This is a rapid and efficient method for purifying moderate to large quantities of compounds in a research setting. The crude product is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel, and a solvent or solvent mixture (the mobile phase) is passed through the column under pressure. Separation is achieved based on the differential partitioning of the components of the mixture between the stationary and mobile phases. For basic compounds like aromatic amines, the acidic nature of silica gel can sometimes cause issues such as tailing of peaks and irreversible adsorption. biotage.com This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine, to the mobile phase or by using an amine-functionalized silica gel. biotage.combiotage.com

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution chromatographic technique that can be used for both analytical and preparative purposes. jocpr.com For purification, preparative HPLC is employed, which uses larger columns and higher flow rates than analytical HPLC. Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture (e.g., acetonitrile (B52724)/water), is particularly well-suited for the purification of moderately polar organic compounds. biotage.com

A comparison of these purification techniques is summarized below:

| Technique | Principle | Advantages | Disadvantages |

| Crystallization | Differential solubility | Scalable, can provide very high purity, cost-effective. | Finding a suitable solvent can be challenging, may not be effective for all compounds. |

| Flash Chromatography | Differential partitioning between stationary and mobile phases | Fast, versatile, applicable to a wide range of compounds. | Can use large volumes of solvent, may not provide the highest resolution for difficult separations. |

| Preparative HPLC | High-resolution differential partitioning | Excellent separation power, high purity achievable, automated systems are available. jocpr.com | Expensive, limited sample capacity, requires specialized equipment. |

The choice of purification method will depend on the specific impurities present, the quantity of material to be purified, and the desired final purity of this compound for the intended research application. In many cases, a combination of these techniques may be necessary to achieve the desired level of purity.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 1 2 Amino 6 Cyanophenyl Propan 2 One and Its Synthetic Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure determination in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional NMR provides the fundamental chemical shift and coupling constant data necessary for an initial structural assessment.

¹H NMR: The proton NMR spectrum of 1-(2-Amino-6-cyanophenyl)propan-2-one is predicted to show distinct signals for each type of proton. The aromatic region would display a complex pattern corresponding to the three adjacent protons on the substituted benzene (B151609) ring. The aliphatic region would contain a singlet for the methylene (B1212753) (-CH₂-) protons and a singlet for the terminal methyl (-CH₃) protons of the propan-2-one side chain. The primary amine (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration. libretexts.org

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework. A key signal would be the carbonyl carbon of the ketone group, expected at a significantly downfield chemical shift (δ > 200 ppm). The aromatic carbons would appear in the typical range of δ 100-150 ppm, with their precise shifts influenced by the electron-donating amino group and the electron-withdrawing cyano group. mdpi.com The nitrile carbon itself is a characteristic quaternary signal. The aliphatic methylene and methyl carbons would be observed in the upfield region of the spectrum. mdpi.com

¹⁵N NMR: Although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, ¹⁵N NMR can provide direct information about the nitrogen environments. Two distinct signals would be expected: one for the aromatic amine nitrogen and another for the nitrile nitrogen, each appearing in their characteristic chemical shift ranges. figshare.com

Predicted ¹H and ¹³C NMR Data for this compound

| Atom Name | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |

| C1 | - | - | 115.0 |

| C2 | - | - | 152.0 |

| C3 | 6.75 | Doublet (d) | 117.0 |

| C4 | 7.30 | Triplet (t) | 134.5 |

| C5 | 6.85 | Doublet (d) | 119.0 |

| C6 | - | - | 98.0 |

| C≡N | - | - | 118.0 |

| C1' (CH₂) | 3.80 | Singlet (s) | 54.0 |

| C2' (C=O) | - | - | 206.0 |

| C3' (CH₃) | 2.20 | Singlet (s) | 29.0 |

| NH₂ | 4.50 | Broad Singlet (br s) | - |

2D NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. For the title compound, COSY would show cross-peaks connecting the adjacent aromatic protons (H-3, H-4, and H-5), confirming the 1,2,3-trisubstituted pattern of the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons (one-bond ¹H-¹³C correlation). nanalysis.com It would definitively link the proton signals for H-3, H-4, H-5, the methylene group (H-1'), and the methyl group (H-3') to their corresponding carbon signals (C-3, C-4, C-5, C-1', and C-3').

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most powerful 2D NMR techniques for elucidating the complete carbon skeleton by showing correlations between protons and carbons over two to three bonds. Key HMBC correlations would be expected between:

The methylene protons (H-1') and the aromatic carbons C-1 and C-2, confirming the attachment of the side chain to the ring.

The methylene protons (H-1') and the carbonyl carbon (C-2').

The methyl protons (H-3') and the carbonyl carbon (C-2').

The aromatic proton H-3 and the quaternary carbons C-1 and C-2.

The aromatic proton H-5 and the nitrile-bearing carbon C-6.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons, which is invaluable for confirming stereochemistry and conformation. A key NOESY correlation would be observed between the amine protons (-NH₂) and the adjacent aromatic proton (H-3), as well as between the methylene protons (H-1') and the H-3 proton, confirming their spatial closeness on the same side of the aromatic ring.

Predicted Key 2D NMR Correlations

| Experiment | Correlating Nuclei | Information Gained |

| COSY | H-3 ↔ H-4, H-4 ↔ H-5 | Connectivity of aromatic protons |

| HSQC | H-3 ↔ C-3, H-4 ↔ C-4, H-5 ↔ C-5 | Direct ¹H-¹³C attachments |

| HSQC | H-1' ↔ C-1', H-3' ↔ C-3' | Direct ¹H-¹³C attachments in side chain |

| HMBC | H-1' ↔ C-1, C-2, C-2' | Connection of side chain to ring and carbonyl |

| HMBC | H-3' ↔ C-2' | Position of methyl group relative to carbonyl |

| HMBC | H-5 ↔ C-6, C-4, C-1 | Position of H-5 relative to key carbons |

| NOESY | NH₂ ↔ H-3, H-1' ↔ H-3 | Spatial proximity of substituents |

While solution NMR provides an averaged structure, solid-state NMR (ssNMR) can characterize molecules in their native solid form. nih.gov Synthetic derivatives of this compound may exist in different crystalline forms, or polymorphs. These polymorphs can have identical solution NMR spectra but will exhibit distinct ssNMR spectra due to differences in crystal lattice packing and intermolecular interactions. Techniques like ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) are particularly sensitive to the local environment of each carbon atom, making ssNMR an indispensable tool for identifying and characterizing polymorphism in solid materials. researchgate.net

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.

High-resolution mass spectrometry measures the m/z of an ion with very high accuracy (typically to within 5 ppm). This precision allows for the unambiguous determination of a molecule's elemental composition. For this compound, the molecular formula is C₁₀H₁₀N₂O. HRMS would be able to confirm the measured monoisotopic mass of its protonated ion [M+H]⁺, distinguishing it from any other combination of atoms that might have the same nominal mass.

Molecular Formula: C₁₀H₁₀N₂O

Monoisotopic Mass: 174.07931 u

Predicted [M+H]⁺: 175.08659 m/z

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (a precursor ion, such as [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions are then analyzed to provide detailed structural information. nih.govunito.it The fragmentation pattern is a unique fingerprint of the molecule's structure. For the protonated this compound, characteristic fragmentation pathways would likely involve cleavages at the weakest bonds and the formation of stable fragment ions.

Predicted MS/MS Fragmentation of [C₁₀H₁₀N₂O+H]⁺

| Precursor Ion (m/z) | Proposed Fragment (m/z) | Neutral Loss | Proposed Fragment Structure |

| 175.0866 | 157.0760 | H₂O (18.0106) | Loss of water, potentially from the protonated carbonyl |

| 175.0866 | 132.0655 | CH₃CO (43.0184) | Alpha-cleavage resulting in loss of the acetyl radical |

| 175.0866 | 117.0573 | C₃H₄O (58.0262) | Cleavage of the propanone side chain |

| 132.0655 | 105.0549 | HCN (27.0109) | Loss of hydrogen cyanide from the nitrile group |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and for probing the conformational landscape of molecules. ekb.eg While IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations, Raman spectroscopy involves the inelastic scattering of monochromatic light. mdpi.commdpi.com Together, they provide complementary information on the vibrational modes of a molecule.

Characteristic Absorption Frequencies of Amino, Cyano, and Carbonyl Moieties

The structure of this compound contains three key functional groups—an amino (-NH₂), a cyano (-C≡N), and a carbonyl (C=O) group—each exhibiting characteristic vibrational frequencies in IR and Raman spectra. The precise position of these bands can be influenced by the molecular environment, including conjugation and hydrogen bonding. scribd.comuniroma1.it

The amino group typically shows N-H stretching vibrations in the region of 3500-3300 cm⁻¹. vscht.cz Primary amines, like the one in the target molecule, are expected to display two distinct bands in this region, corresponding to symmetric and asymmetric stretching modes.

The cyano group is characterized by a sharp and intense absorption band for the C≡N stretching vibration, which typically appears in the 2260-2220 cm⁻¹ range. scribd.com Its intensity and position can provide insights into the electronic environment of the nitrile.

The carbonyl group of the ketone function gives rise to a strong C=O stretching band. For aromatic ketones, this absorption is generally found between 1700 and 1680 cm⁻¹. uniroma1.itlibretexts.org Conjugation with the aromatic ring typically shifts the absorption to a lower wavenumber compared to saturated aliphatic ketones. vscht.cz

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Amino (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3500 - 3300 | Medium (two bands) |

| Cyano (-C≡N) | C≡N Stretch | 2260 - 2220 | Medium to Strong, Sharp |

| Carbonyl (C=O) | C=O Stretch (Aryl Ketone) | 1700 - 1680 | Strong |

| Aromatic Ring | C=C Stretch | 1600 - 1400 | Medium to Weak |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium |

Conformational Analysis through Vibrational Spectroscopic Data

Vibrational spectroscopy is a sensitive probe of molecular conformation. mdpi.com Different spatial arrangements of atoms (conformers) can result in distinct vibrational spectra. For this compound, rotational isomerism around the single bonds connecting the propanone side chain to the phenyl ring could lead to different stable conformers.

By comparing experimental IR and Raman spectra with theoretical calculations, such as those derived from Density Functional Theory (DFT), specific vibrational bands can be assigned to different conformers. ekb.eg This analysis can reveal the predominant conformation in the solid state or in solution and provide information about the energy barriers between different conformational states. The study of peptides has shown that the amide I peak, for instance, is located at different frequencies depending on whether the local protein arrangement is an α-helix or a β-sheet secondary structure. mdpi.com

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

Single Crystal X-ray Diffraction Analysis of the Compound and its Co-crystals

Single crystal X-ray diffraction (SCXRD) involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. nih.gov For this compound, a successful SCXRD experiment would yield the exact coordinates of each atom in the molecule, confirming its connectivity and stereochemistry. echemcom.comgrowingscience.com

Furthermore, the study of co-crystals, where the target compound is crystallized with another molecule (a co-former), can provide insights into its intermolecular interaction capabilities. Analyzing the structure of such co-crystals helps in understanding how the molecule interacts with other chemical species, which is fundamental in fields like crystal engineering and materials science. mdpi.com

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The arrangement of molecules within a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. nih.gov The functional groups present in this compound—the amino group, the cyano group, and the aromatic ring—are all capable of participating in significant intermolecular interactions.

Hydrogen Bonding: The amino group is a classic hydrogen bond donor, while the nitrogen of the cyano group and the oxygen of the carbonyl group can act as hydrogen bond acceptors. These interactions are expected to play a dominant role in the crystal packing of the molecule, often forming extensive networks that stabilize the crystal lattice. researchgate.netnih.govnih.gov

π-Stacking: The presence of the phenyl ring allows for π-π stacking interactions, where the electron clouds of adjacent aromatic rings interact favorably. rsc.org These interactions, along with C-H···π interactions, are crucial in organizing molecules in the solid state. researchgate.net

The analysis of these interactions is often aided by computational tools like Hirshfeld surface analysis, which helps to visualize and quantify the different types of intermolecular contacts within the crystal. nih.govmdpi.com

| Interaction Type | Donor/Participant 1 | Acceptor/Participant 2 | Expected Role in Crystal Packing |

|---|---|---|---|

| Hydrogen Bonding | Amino Group (N-H) | Carbonyl Oxygen (C=O) | Major stabilizing force, formation of dimers or chains. researchgate.netnih.gov |

| Hydrogen Bonding | Amino Group (N-H) | Cyano Nitrogen (C≡N) | Contributes to a 3D network. nih.gov |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Stabilizes packing through aromatic interactions. rsc.orgunito.it |

| C-H···π Interactions | Aliphatic/Aromatic C-H | Phenyl Ring | Further stabilizes the overall crystal structure. researchgate.net |

Advanced Chromatographic Methods for Purity Assessment and Mixture Component Resolution

Chromatography is a fundamental analytical technique in chemistry for separating, identifying, and quantifying the components of a mixture. ijpsjournal.comresearchgate.net For a synthesized compound like this compound, assessing its purity is a critical step.

Advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable for this purpose. semanticscholar.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC): This is a highly versatile technique for the analysis of non-volatile or thermally sensitive compounds. researchgate.net A reversed-phase HPLC method would likely be suitable for this compound, where a non-polar stationary phase is used with a polar mobile phase. Detection could be achieved using a UV detector, leveraging the aromatic ring's ability to absorb ultraviolet light. HPLC is used not only for purity assessment but also for quantifying the amount of the compound in a sample. nih.gov

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can be an effective method for purity analysis. ijpsjournal.com The compound would be vaporized and passed through a column with a stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) as a detector would provide high sensitivity and structural information. For compounds with functional groups like amines, derivatization may be necessary to improve chromatographic properties and achieve good peak shape.

Method development in chromatography involves optimizing parameters such as the choice of column, mobile phase composition (for HPLC) or temperature program (for GC), flow rate, and detector settings to achieve the best possible separation of the target compound from any impurities or side products. rsc.orgmdpi.com

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography is an indispensable tool for the separation, identification, and quantification of non-volatile and thermally labile compounds. For a molecule like this compound, which possesses aromatic rings, a polar amino group, a nitrile group, and a ketone functional group, reversed-phase HPLC (RP-HPLC) is the most suitable approach. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases, with more polar compounds eluting earlier.

The presence of the chromophoric phenyl ring and conjugated systems in this compound makes it readily detectable by UV-Vis spectroscopy. A photodiode array (PDA) detector would be particularly advantageous as it can capture the entire UV spectrum of the eluting peaks, aiding in peak identification and purity assessment. Other detection methods such as fluorescence detection could also be explored, given that aromatic amines can exhibit fluorescence, potentially offering higher sensitivity and selectivity. For structural confirmation and identification of unknown impurities, HPLC coupled with mass spectrometry (LC-MS) would be the definitive technique.

The development of a robust HPLC method for this compound would involve the optimization of several parameters, including the choice of stationary phase, mobile phase composition, and detector settings. Based on methods for analogous compounds like 2'-aminoacetophenone (B46740) and other aromatic amines, a C18 column is a common and effective choice for the stationary phase. nih.govmdpi.com The mobile phase typically consists of a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.gov Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the efficient elution of compounds with a range of polarities. The inclusion of a buffer or an acid, such as formic acid or phosphoric acid, in the mobile phase can help to control the ionization of the amino group and improve peak shape. nih.gov

| Parameter | Typical Conditions for Structurally Similar Compounds | Rationale/Comment |

|---|---|---|

| Stationary Phase (Column) | C18 (Octadecylsilyl), 5 µm particle size | Provides good hydrophobic retention for aromatic compounds. nih.govmdpi.com |

| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) | Commonly used for reversed-phase separation of polar and nonpolar analytes. Acid improves peak shape for basic compounds like amines. nih.gov |

| Elution Mode | Gradient | Allows for the separation of compounds with a wider range of polarities, including potential impurities and byproducts. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC columns. |

| Detection | UV-Vis at 254 nm or Diode Array Detector (DAD) | The aromatic nature of the compound allows for strong UV absorbance. nist.gov DAD provides spectral information for peak identification. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species and Reaction Byproducts

Gas Chromatography-Mass Spectrometry is a powerful technique for the separation and identification of volatile and thermally stable compounds. The direct analysis of this compound by GC-MS might be challenging due to its polarity and potentially limited volatility. The presence of the primary amino group can lead to peak tailing and interaction with the stationary phase. Therefore, derivatization is often a necessary step to improve the chromatographic properties of such compounds. nih.govnih.gov

Derivatization chemically modifies the analyte to increase its volatility and thermal stability, and to reduce its polarity. For the primary amino group in this compound, common derivatization techniques include acylation (e.g., with trifluoroacetic anhydride) or silylation (e.g., with N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA). nih.gov These modifications replace the active hydrogen atoms on the amino group with nonpolar groups, leading to sharper and more symmetrical peaks in the chromatogram.

The choice of the GC column is also critical. A mid-polarity column, such as one with a 5% phenyl polymethylsiloxane stationary phase, is often a good starting point for the analysis of a wide range of organic compounds. The temperature program of the GC oven is another key parameter that needs to be optimized to achieve good separation of the analyte from any volatile impurities or reaction byproducts. chromatographyonline.comyoutube.com A typical temperature program starts at a lower temperature to separate highly volatile components and then ramps up to a higher temperature to elute less volatile compounds. chromatographyonline.comyoutube.com

The mass spectrometer detector provides information about the mass-to-charge ratio of the fragmented ions of the eluting compounds. This fragmentation pattern serves as a "molecular fingerprint" that can be used to identify the compound by comparing it to a spectral library or by interpreting the fragmentation data. This makes GC-MS an excellent tool for identifying unknown byproducts in the synthesis of this compound.

| Parameter | Typical Conditions for Structurally Similar Compounds | Rationale/Comment |

|---|---|---|

| Derivatization | Acylation (e.g., with acetic anhydride) or Silylation (e.g., with BSTFA) | Improves volatility and thermal stability, and reduces peak tailing associated with the amino group. mdpi.comnih.gov |

| Stationary Phase (Column) | 5% Phenyl Polymethylsiloxane (e.g., DB-5 or equivalent) | A versatile, mid-polarity column suitable for a wide range of organic compounds. |

| Carrier Gas | Helium | Inert carrier gas commonly used in GC-MS. |

| Temperature Program | Initial temp: 100°C, ramp at 10°C/min to 300°C | A general-purpose program to separate compounds with varying boiling points. rsc.org Optimization would be required. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |

Chemical Reactivity and Transformation of 1 2 Amino 6 Cyanophenyl Propan 2 One

Reactivity Profile of the Ketone Moiety

The ketone's carbonyl group (C=O) is a key site of reactivity. The carbon atom is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. masterorganicchemistry.com The adjacent aromatic ring and the methylene (B1212753) bridge influence the steric and electronic environment of the carbonyl group.

Nucleophilic addition is a fundamental reaction of ketones, where a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate that is typically protonated to yield an alcohol. youtube.comyoutube.com

Reductions: The ketone can be readily reduced to a secondary alcohol, 1-(2-Amino-6-cyanophenyl)propan-2-ol. This transformation can be achieved using various reducing agents. Common hydride reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this purpose. youtube.com The choice of reagent can be influenced by the presence of other functional groups; for instance, NaBH₄ is a milder reagent that would selectively reduce the ketone without affecting the cyano group.

Organometallic Additions: Reagents such as Grignard reagents (R-MgX) and organolithium compounds (R-Li) can add to the carbonyl carbon to form tertiary alcohols. youtube.com This reaction is a powerful tool for carbon-carbon bond formation. For example, reacting 1-(2-Amino-6-cyanophenyl)propan-2-one with methylmagnesium bromide would yield 2-(2-Amino-6-cyanophenyl)-3-methylbutan-2-ol after an acidic workup.

Condensations: The ketone can participate in condensation reactions. For instance, it can react with primary amines to form imines (Schiff bases) or with hydroxylamine (B1172632) to form oximes. These reactions involve the initial nucleophilic addition of the nitrogen compound to the carbonyl carbon, followed by the elimination of a water molecule.

Table 1: Examples of Nucleophilic Addition Reactions This table presents potential reactions based on the general reactivity of ketones.

| Reaction Type | Reagent | Product |

|---|---|---|

| Reduction | Sodium borohydride (NaBH₄) | 1-(2-Amino-6-cyanophenyl)propan-2-ol |

| Grignard Addition | Methylmagnesium bromide (CH₃MgBr) | 2-(2-Amino-6-cyanophenyl)-3-methylbutan-2-ol |

| Oxime Formation | Hydroxylamine (NH₂OH) | This compound oxime |

The protons on the carbon atoms adjacent to the carbonyl group (α-carbons) are acidic and can be removed by a base to form an enolate ion. This compound has two such positions: the methyl group (C3) and the methylene group (C1). The resulting enolate is a potent nucleophile and can react with various electrophiles, allowing for functionalization at the α-position. Reactions such as alkylation or halogenation can be carried out via the enolate intermediate.

While ketones are generally resistant to oxidation compared to aldehydes, they can be cleaved under harsh conditions. A more synthetically useful oxidation is the Baeyer-Villiger oxidation, where treatment with a peroxy acid (like m-CPBA) converts the ketone into an ester. In the case of this compound, this reaction would likely result in the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbons, leading to the formation of an acetate (B1210297) ester or a phenylacetate (B1230308) derivative.

Reactivity of the Primary Amino Group

The primary amino group (-NH₂) attached to the aromatic ring is nucleophilic due to the lone pair of electrons on the nitrogen atom. chemrevise.org It can undergo a variety of reactions to form amides, substituted amines, and other important derivatives.

Acylation: The amino group readily reacts with acylating agents like acyl chlorides or acid anhydrides in a nucleophilic acyl substitution reaction to form amides. chemrevise.org For example, reaction with acetyl chloride in the presence of a base would yield N-(2-cyano-6-(2-oxopropyl)phenyl)acetamide.

Alkylation: Direct alkylation of the primary amine with alkyl halides can lead to the formation of secondary and tertiary amines. However, this method often results in a mixture of products due to over-alkylation. chemrevise.org

Sulfonylation: The amino group can react with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl), in the presence of a base (e.g., pyridine) to form sulfonamides. This reaction is the basis of the Hinsberg test for distinguishing primary, secondary, and tertiary amines.

Table 2: Reactions of the Primary Amino Group This table presents potential reactions based on the general reactivity of aromatic amines.

| Reaction Type | Reagent | Product Class |

|---|---|---|

| Acylation | Acetyl chloride (CH₃COCl) | Amide |

| Alkylation | Methyl iodide (CH₃I) | Secondary/Tertiary Amine |

| Sulfonylation | p-Toluenesulfonyl chloride (TsCl) | Sulfonamide |

One of the most significant reactions of primary aromatic amines is diazotization. nih.gov Treatment with nitrous acid (HNO₂, typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) converts the amino group into a diazonium salt.

Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O

This diazonium intermediate is highly versatile. The diazonium group is an excellent leaving group (N₂) and can be replaced by a wide variety of nucleophiles in what are known as Sandmeyer or related reactions. nih.gov

Transformation to Halides: Treating the diazonium salt with copper(I) halides (CuCl, CuBr) allows for the introduction of chloro and bromo substituents onto the aromatic ring.

Transformation to Alcohols: Gently warming the aqueous solution of the diazonium salt results in its decomposition, with the diazonium group being replaced by a hydroxyl (-OH) group, forming a phenol.

These transformations provide a powerful synthetic route to introduce a range of functional groups onto the aromatic ring that are often difficult to install directly.

Condensation Reactions with Aldehydes and Ketones for Imine and Heterocycle Formation

The primary amino group in this compound is a key site for condensation reactions, particularly with aldehydes and ketones. researchgate.net This nucleophilic amine readily attacks the electrophilic carbonyl carbon of an aldehyde or ketone, leading to the formation of a carbinolamine intermediate, which then dehydrates to form an imine (Schiff base). researchgate.net

This reactivity is characteristic of 2-aminobenzonitrile (B23959) derivatives, which can undergo condensation with various aliphatic and aromatic aldehydes and ketones to yield imine derivatives. connectjournals.comresearchgate.net For instance, the reaction of 2-aminobenzonitrile with substituted aldehydes and ketones in the presence of a base like sodium hydroxide (B78521) serves as the initial step in the synthesis of more complex heterocyclic systems. connectjournals.comresearchgate.net

A significant application of this reactivity is in the synthesis of quinolines, a class of nitrogen-containing heterocycles. The Friedländer annulation is a classic method for quinoline (B57606) synthesis, involving the condensation of a 2-amino aryl aldehyde or ketone with a compound containing an active methylene group. connectjournals.com Given that this compound possesses both the 2-amino aryl ketone functionality and an adjacent active methylene group (the methyl of the propanone side chain), it can undergo intramolecular cyclization. This process, typically catalyzed by an acid or a base, can lead to the formation of highly substituted quinoline derivatives. connectjournals.comresearchgate.net

The general pathway involves the initial formation of an imine, which then undergoes an intramolecular cyclization, followed by elimination, to afford the heterocyclic product. connectjournals.com The reaction conditions can be tailored to favor the formation of either the intermediate imine or the final cyclized product. researchgate.net

Table 1: Condensation Reactions and Heterocycle Formation

| Reactant(s) | Catalyst/Conditions | Intermediate Product | Final Heterocyclic Product |

|---|---|---|---|

| This compound + Aldehyde/Ketone | Base (e.g., NaOH) | Imine (Schiff Base) | Substituted Quinoline connectjournals.comresearchgate.net |

| Intramolecular reaction | Acid or Base (e.g., t-BuOK) | - | Substituted Quinoline connectjournals.comresearchgate.net |

Reactivity of the Cyano Group

The cyano (nitrile) group is a versatile functional group characterized by a polarized carbon-nitrogen triple bond, which renders the carbon atom electrophilic. libretexts.orglibretexts.org This allows the nitrile to participate in a wide array of chemical transformations.

Hydrolysis to Amides and Carboxylic Acids under Varied Conditions

The cyano group can be hydrolyzed to a primary amide and subsequently to a carboxylic acid under either acidic or basic conditions. libretexts.orglumenlearning.comlibretexts.org The reaction proceeds through the nucleophilic addition of water (in acidic media) or hydroxide ions (in basic media) to the electrophilic nitrile carbon. libretexts.org

Acid-Catalyzed Hydrolysis : In the presence of a strong acid like HCl, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the carbon atom. lumenlearning.comlibretexts.org A water molecule then acts as a nucleophile, attacking the carbon. After a series of proton transfers, an amide intermediate is formed. libretexts.org Continued heating in the acidic solution will hydrolyze the amide to the corresponding carboxylic acid and an ammonium (B1175870) salt. libretexts.org

Base-Catalyzed Hydrolysis : Under basic conditions, the strongly nucleophilic hydroxide ion directly attacks the nitrile carbon. libretexts.org The resulting imine anion is protonated by water to give a hydroxy imine, which tautomerizes to an amide. libretexts.orglibretexts.org Further heating with the base hydrolyzes the amide into a carboxylate salt and ammonia (B1221849) gas. libretexts.orglibretexts.org To obtain the free carboxylic acid, the solution must be acidified in a final step. libretexts.org

Table 2: Hydrolysis of the Cyano Group

| Conditions | Intermediate Product | Final Product |

|---|---|---|

| Acidic (e.g., aq. HCl, heat) | Amide | Carboxylic Acid + Ammonium Salt libretexts.org |

Reduction to Primary Amines and Aldehydes

The nitrile group can be reduced to a primary amine or, under specific conditions, to an aldehyde.

Reduction to Primary Amines : This is a common transformation achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.org The reaction with LiAlH₄ involves the nucleophilic addition of two hydride ions to the nitrile carbon, followed by an acidic workup to yield the primary amine. libretexts.orglibretexts.org Catalytic hydrogenation using catalysts such as palladium, platinum, or Raney nickel also effectively reduces the nitrile to a primary amine. libretexts.org Borane (BH₃) complexes are also effective for this selective reduction. google.com

Reduction to Aldehydes : A partial reduction of the nitrile to an aldehyde can be accomplished using less reactive hydride reagents, such as diisobutylaluminum hydride (DIBAL-H). The reaction is typically carried out at low temperatures. DIBAL-H adds one hydride equivalent to the nitrile, forming an imine-aluminum complex. Subsequent hydrolysis of this intermediate during aqueous workup yields the aldehyde. libretexts.org

Table 3: Reduction of the Cyano Group

| Reagent(s) | Product |

|---|---|

| LiAlH₄, followed by H₃O⁺ | Primary Amine (R-CH₂NH₂) libretexts.orglibretexts.org |

| H₂, Metal Catalyst (Pd, Pt, or Ni) | Primary Amine (R-CH₂NH₂) libretexts.org |

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)

The carbon-nitrogen triple bond of the cyano group can participate as a component in cycloaddition reactions to form various heterocyclic rings. It can act as a dienophile or an enophile in pericyclic reactions. nih.gov For instance, nitriles can undergo [2+2+2] cycloadditions, which are powerful methods for constructing pyridine (B92270) rings. researchgate.net The cyano group can also participate in 1,3-dipolar cycloadditions with species like azides to form tetrazoles or with nitrile oxides to form oxadiazoles. Base-catalyzed cycloaddition of certain nitriles to azides can lead to the formation of triazole derivatives. beilstein-journals.org

Nucleophilic Addition and Heterocyclic Ring Formation via the Nitrile Carbon

The electrophilic carbon of the nitrile is susceptible to attack by a variety of nucleophiles. libretexts.orgwikipedia.org This reactivity is fundamental to many synthetic strategies for creating new carbon-carbon and carbon-heteroatom bonds.

Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, add to the nitrile to form an intermediate imine anion salt. libretexts.orglibretexts.org Hydrolysis of this intermediate yields a ketone. libretexts.org This provides a synthetic route to ketones from nitriles.

Furthermore, nucleophilic addition to the nitrile is a key step in the synthesis of numerous nitrogen-containing heterocycles. For example, 2-aminobenzonitriles can react with other nitriles, such as N-benzyl cyanamides, in the presence of acid to synthesize 2-amino-4-iminoquinazolines. mdpi.com The reaction involves an initial nucleophilic attack followed by cyclization to build the heterocyclic ring system. mdpi.com

Aromatic Ring Functionalization Strategies

Functionalization of the aromatic ring of this compound is governed by the directing effects of the three existing substituents: the amino group (-NH₂), the cyano group (-CN), and the propan-2-one group (-COCH₂CH₃).

The amino group is a powerful activating group and is ortho, para-directing.

The cyano group is a strongly deactivating group and is meta-directing.

The propan-2-one group (an acyl group) is also deactivating and meta-directing.

The positions on the benzene (B151609) ring are numbered relative to the propan-2-one group (position 1). The amino group is at position 2, and the cyano group is at position 6. The activating effect of the amino group generally dominates over the deactivating effects of the other two groups in electrophilic aromatic substitution reactions.

The amino group directs incoming electrophiles to its ortho (position 3) and para (position 5) positions.

Position 3 : This position is ortho to the activating amino group and meta to the deactivating cyano group. It is a likely site for substitution.

Position 5 : This position is para to the activating amino group and meta to the deactivating propan-2-one group. This is also a favorable site for substitution.

Position 4 : This position is meta to the amino group, ortho to the propan-2-one group, and para to the cyano group. Substitution here is less likely due to the deactivating nature of the adjacent groups.

Therefore, electrophilic substitution reactions such as halogenation, nitration, or sulfonation would be expected to occur primarily at positions 3 and 5, guided by the potent activating effect of the amino group. The specific regioselectivity would also be influenced by steric hindrance from the adjacent substituents.

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

The benzene ring of this compound is substituted with both an activating group (the amino group) and two deactivating groups (the cyano and propan-2-one groups). The amino group is a powerful ortho-, para-director, meaning it activates these positions for electrophilic attack by donating electron density through resonance. nih.govwikipedia.org Conversely, the cyano and propan-2-one groups are meta-directors, withdrawing electron density from the ring. wikipedia.org

Detailed experimental data on specific electrophilic aromatic substitution reactions of this compound is not extensively available in the reviewed literature. However, based on the directing effects of the functional groups, the following outcomes can be predicted for common electrophilic aromatic substitution reactions:

| Electrophilic Substitution Reaction | Reagents | Expected Major Product(s) |

| Halogenation | Br₂, FeBr₃ or Cl₂, FeCl₃ | 1-(2-Amino-3-halo-6-cyanophenyl)propan-2-one and 1-(2-Amino-5-halo-6-cyanophenyl)propan-2-one |

| Nitration | HNO₃, H₂SO₄ | 1-(2-Amino-6-cyano-3-nitrophenyl)propan-2-one and 1-(2-Amino-6-cyano-5-nitrophenyl)propan-2-one |

| Sulfonation | Fuming H₂SO₄ | 2-Amino-3-(2-oxopropyl)-4-cyanobenzenesulfonic acid and 2-Amino-5-(2-oxopropyl)-4-cyanobenzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Generally, Friedel-Crafts reactions are not effective on strongly deactivated rings or rings with an amino group which coordinates with the Lewis acid catalyst. |

This table is based on established principles of electrophilic aromatic substitution and the known directing effects of the substituent groups. Specific experimental verification for this compound is not available in the cited literature.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) on Halogenated Derivatives

Halogenated derivatives of this compound, which could be synthesized via electrophilic halogenation as described above, are valuable substrates for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki Coupling: This reaction would involve the palladium-catalyzed coupling of a halogenated derivative of the title compound with an organoboron reagent, such as a boronic acid or ester. This would lead to the formation of a new carbon-carbon bond, allowing for the introduction of various aryl, heteroaryl, or vinyl groups. organic-chemistry.orgharvard.edu

Heck Reaction: The Heck reaction would enable the palladium-catalyzed coupling of a halogenated derivative with an alkene. wikipedia.orgorganic-chemistry.org This reaction is a versatile method for the synthesis of substituted alkenes.

Sonogashira Coupling: This coupling reaction involves a palladium catalyst and a copper(I) co-catalyst to form a carbon-carbon bond between a halogenated derivative and a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org This provides a direct route to arylalkynes.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction would allow for the coupling of a halogenated derivative with a primary or secondary amine to form a new carbon-nitrogen bond. wikipedia.orgorganic-chemistry.org This is a powerful method for the synthesis of substituted anilines.

While specific examples of these cross-coupling reactions on halogenated this compound are not detailed in the available literature, the general applicability of these reactions to a wide range of aryl halides is well-established. researchgate.net The table below outlines the expected products from these reactions.

| Cross-Coupling Reaction | Halogenated Substrate | Coupling Partner | Catalyst System (Typical) | Expected Product |

| Suzuki Coupling | 1-(2-Amino-3-halo-6-cyanophenyl)propan-2-one | R-B(OH)₂ | Pd(PPh₃)₄, base | 1-(2-Amino-3-R-6-cyanophenyl)propan-2-one |

| Heck Reaction | 1-(2-Amino-3-halo-6-cyanophenyl)propan-2-one | Alkene | Pd(OAc)₂, PPh₃, base | 1-(2-Amino-6-cyano-3-vinylphenyl)propan-2-one derivative |

| Sonogashira Coupling | 1-(2-Amino-3-halo-6-cyanophenyl)propan-2-one | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, base | 1-(2-Amino-6-cyano-3-alkynylphenyl)propan-2-one derivative |

| Buchwald-Hartwig Amination | 1-(2-Amino-3-halo-6-cyanophenyl)propan-2-one | R¹R²NH | Pd catalyst, ligand, base | 1-(2-Amino-3-(R¹R²N)-6-cyanophenyl)propan-2-one |

This table illustrates the potential synthetic utility of halogenated derivatives of this compound in well-established cross-coupling reactions. The specific reaction conditions and yields would require experimental optimization.

Intramolecular Cyclization and Cascade Reactions Involving Multiple Functional Groups

The presence of vicinal amino, cyano, and ketone functionalities in this compound makes it a versatile precursor for the synthesis of various fused heterocyclic systems through intramolecular cyclization and cascade reactions.

Formation of Fused Heterocyclic Systems (e.g., Quinolines, Indoles)

Quinoline Synthesis: The Friedländer annulation is a classic method for the synthesis of quinolines, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. organic-chemistry.orgiipseries.org In the case of this compound, the amino group and the propan-2-one side chain can undergo an intramolecular aldol-type condensation, followed by dehydration, to form a quinoline ring. The cyano group would remain as a substituent on the newly formed heterocyclic system.

Indole (B1671886) Synthesis: While the direct formation of an indole ring from this compound is less straightforward than quinoline synthesis, various synthetic strategies could be envisioned. For instance, a Fischer indole synthesis could potentially be employed if the ketone is first converted to a suitable hydrazone. semanticscholar.orgresearchgate.net Alternatively, other modern indole synthesis methodologies might be applicable. nih.govmdpi.com

Detailed research findings on the direct conversion of this compound to these specific heterocycles are not prevalent in the searched literature. The following table provides a hypothetical overview of these transformations.

| Target Heterocycle | Reaction Type | Key Intramolecular Interaction | Expected Product Structure |

| Quinoline | Intramolecular Condensation (Friedländer-type) | Amino group nucleophilic attack on the ketone carbonyl | 4-cyano-2-methyl-8-substituted quinoline |

| Indole | Multi-step synthesis (e.g., via Fischer indole synthesis) | Formation of a hydrazone followed by cyclization | Substituted indole derivative |

This table is based on well-known named reactions for the synthesis of quinolines and indoles and represents potential synthetic pathways. Experimental validation is required.

Ring-Closing Reactions Exploiting Vicinal Functional Group Interactions

The proximate arrangement of the amino, cyano, and ketone groups in this compound allows for a variety of ring-closing reactions. The nucleophilic amino group can react with either the electrophilic carbon of the nitrile or the carbonyl carbon of the ketone.

For instance, intramolecular condensation between the amino group and the ketone can lead to the formation of a seven-membered ring, a dihydrodiazepine derivative, although this is generally less favored than the formation of six-membered rings. More complex cascade reactions, potentially initiated by an external reagent, could involve all three functional groups, leading to the construction of unique polycyclic heterocyclic scaffolds. nih.govresearchgate.net

The specific conditions required to favor one cyclization pathway over another would depend on factors such as the catalyst, solvent, and temperature. The exploration of these intramolecular reactions could lead to the discovery of novel heterocyclic structures with potential applications in medicinal chemistry and materials science.

Theoretical and Computational Studies on 1 2 Amino 6 Cyanophenyl Propan 2 One

Electronic Structure and Molecular Geometry Calculations

Theoretical and computational studies offer a foundational understanding of the intrinsic properties of 1-(2-Amino-6-cyanophenyl)propan-2-one. These methods allow for the precise calculation of its electronic landscape and three-dimensional structure.

Density Functional Theory (DFT) Studies for Ground State Geometries and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of molecules. researchgate.net For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-31G(d,p), are utilized to determine its optimized ground state geometry. These calculations yield crucial information on bond lengths, bond angles, and dihedral angles, defining the most stable three-dimensional arrangement of the atoms.

Furthermore, DFT provides a wealth of data on the electronic properties of the molecule. Key descriptors such as the dipole moment, polarizability, and the distribution of electron density can be calculated. The molecular electrostatic potential (MEP) map, for instance, can be generated to visualize the electron-rich and electron-deficient regions of the molecule, offering clues about its intermolecular interactions.

Table 1: Calculated Electronic Properties of this compound using DFT

| Property | Calculated Value |

| Dipole Moment (Debye) | 4.58 D |

| Polarizability (ų) | 18.23 ų |

| Ionization Potential (eV) | 8.12 eV |

| Electron Affinity (eV) | 1.45 eV |

Note: The data presented in this table are hypothetical and for illustrative purposes, representing typical outputs from DFT calculations.

Conformational Analysis and Potential Energy Surface Exploration

The presence of rotatable bonds in this compound, particularly around the propan-2-one side chain and the amino group, suggests the existence of multiple stable conformations. Conformational analysis is a computational technique used to identify these different spatial arrangements and their relative energies. nih.gov By systematically rotating key dihedral angles and calculating the corresponding energy, a potential energy surface (PES) can be mapped out.

This exploration helps in identifying the global minimum energy conformation, which is the most stable form of the molecule, as well as other low-energy conformers that may be present under specific conditions. Understanding the conformational landscape is crucial as different conformers can exhibit distinct reactivity and biological activity.

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. youtube.com The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. youtube.com A smaller HOMO-LUMO gap generally implies higher reactivity.

For this compound, the distribution of the HOMO and LUMO across the molecule can pinpoint the likely sites for electrophilic and nucleophilic attack, respectively. The amino group and the phenyl ring are expected to contribute significantly to the HOMO, while the cyano and keto groups are likely to be major contributors to the LUMO.

Table 2: Frontier Molecular Orbital Properties of this compound

| Orbital | Energy (eV) |

| HOMO | -6.25 eV |

| LUMO | -1.89 eV |

| HOMO-LUMO Gap | 4.36 eV |

Note: The data presented in this table are hypothetical and for illustrative purposes, representing typical outputs from FMO analysis.